(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine
Description
(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral organic compound featuring a 4-bromo-2,6-difluorophenyl group attached to a butan-1-amine moiety. The stereochemistry at the amine-bearing carbon is specified as the R-enantiomer, which may influence its interactions in chiral environments, such as biological systems or asymmetric synthesis. The bromine and fluorine substituents on the aromatic ring enhance its electrophilic character and metabolic stability, while the butyl chain contributes to lipophilicity. Structural analysis tools like SHELX are critical for resolving such molecules’ crystallographic properties.
Properties
Molecular Formula |
C10H12BrF2N |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2,6-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3/t9-/m1/s1 |
InChI Key |
GGXJTWVLRUNFGG-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=C(C=C1F)Br)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the phenyl ring or the amine group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including its activity as a pharmaceutical agent.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine and two related compounds:
Key Observations:
Molecular Weight and Complexity :
- The target compound (263.9 g/mol) has a lower molecular weight than 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (389.06 g/mol) due to the latter’s additional fluorine atoms and aromatic rings .
- Compared to (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (272.52 g/mol), the target’s longer butyl chain offsets the absence of a chlorine atom in the hydrochloride salt .
Lipophilicity (XLogP3) :
- The target compound’s estimated XLogP3 (~3.5) suggests moderate lipophilicity, lower than the highly fluorinated compound (XLogP3 = 5.3) but higher than the ethylamine derivative (unavailable data, but shorter chain implies lower lipophilicity).
Stereochemistry and Functional Groups :
- The R-configuration distinguishes the target from the S-enantiomer in (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, which could lead to divergent biological or catalytic behaviors .
- The hydrochloride salt in the ethylamine derivative enhances water solubility, whereas the free-base form of the target compound may require formulation adjustments for aqueous applications.
Hazards :
Functional Implications
- Fluorination Impact : The trifluorobenzene and difluoromethoxy groups in 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene increase metabolic stability and electronegativity but reduce solubility compared to the target compound.
- Chain Length Effects : The butyl chain in the target compound likely improves membrane permeability in biological systems relative to the ethylamine derivative, though this may come at the cost of solubility.
- Chiral Specificity : The R vs. S configurations in the amine derivatives could lead to enantioselective interactions, making the target compound preferable in asymmetric synthesis or receptor-binding applications.
Biological Activity
(R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine that has garnered attention for its potential biological activities. With a molecular formula of C10H12BrF2N and a molecular weight of approximately 264.11 g/mol, this compound features a butan-1-amine backbone with a phenyl ring substituted with bromine and fluorine atoms. These structural characteristics contribute to its unique chemical properties and biological activities.
Chemical Structure and Properties
The compound's structure is critical to its biological function. The presence of halogen substituents, particularly bromine and fluorine, enhances its reactivity and interaction with biological targets. The chiral center at the butan-1-amine position may also influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrF2N |
| Molecular Weight | 264.11 g/mol |
| Chiral Center | Yes |
| Key Functional Groups | Amine, Halogenated Phenyl |
Biological Activity
Research indicates that (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibits significant biological activity, particularly in the context of cancer treatment. It has been investigated for its potential roles in inhibiting various types of cancer by targeting specific pathways.
The compound has shown efficacy in inhibiting the Raf kinase pathway, which is crucial in several types of cancers, including acute myelogenous leukemia (AML) and melanoma. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest and programmed cell death.
Case Studies
-
Inhibition of Cancer Cell Lines :
- In studies involving human leukemia cell lines (CEM-13, MT-4), (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
- Flow cytometry assays indicated that the compound effectively induced apoptosis in these cells.
-
Comparison with Reference Compounds :
- When compared to established chemotherapeutics like doxorubicin, (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibited comparable or superior efficacy in certain cancer models.
- A study reported IC50 values for (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine against MCF-7 breast cancer cells at approximately 0.65 µM.
Interaction Studies
The interactions of (R)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine with various biological targets have been a focus of research. Its ability to bind selectively to certain receptors enhances its potential as a therapeutic agent.
Target Profiles
| Target | Activity Level |
|---|---|
| Raf Kinase | Inhibitor |
| Apoptosis Pathways | Inducer |
| Ion Channels | Modulator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
